molecular formula C22H42N6 B14225406 1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] CAS No. 532410-80-3

1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]

Cat. No.: B14225406
CAS No.: 532410-80-3
M. Wt: 390.6 g/mol
InChI Key: QBRUFKVDVMLBGB-UHFFFAOYSA-N
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Description

1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] is a complex organic compound that features a piperazine core linked to ethane and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] typically involves the reaction of piperazine with ethane derivatives and prop-2-en-1-yl groups. One common method involves the reaction of piperazine with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) to form intermediate compounds, which are then further reacted with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] involves its interaction with molecular targets such as enzymes or receptors. The piperazine core can bind to specific sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Piperazine-1,4-diyl]bis[2-chloroethanone]
  • 1,1’-[Piperazine-1,4-diyl]bis[2-phenylethan-1-one]
  • 2,2’-(Piperazine-1,4-diyl)diethanol

Uniqueness

1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

532410-80-3

Molecular Formula

C22H42N6

Molecular Weight

390.6 g/mol

IUPAC Name

1,4-bis[2-(4-prop-2-enylpiperazin-1-yl)ethyl]piperazine

InChI

InChI=1S/C22H42N6/c1-3-5-23-7-11-25(12-8-23)15-17-27-19-21-28(22-20-27)18-16-26-13-9-24(6-4-2)10-14-26/h3-4H,1-2,5-22H2

InChI Key

QBRUFKVDVMLBGB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)CCN2CCN(CC2)CCN3CCN(CC3)CC=C

Origin of Product

United States

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